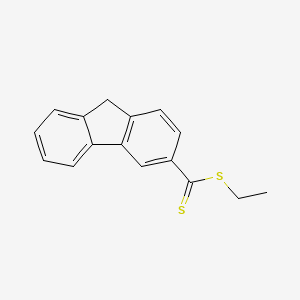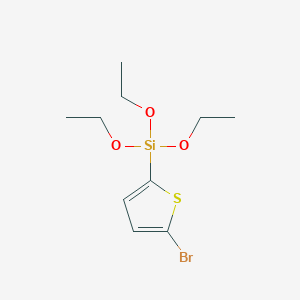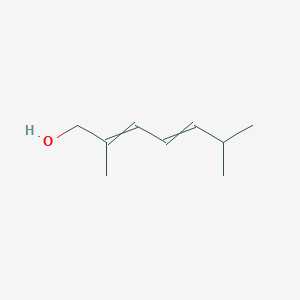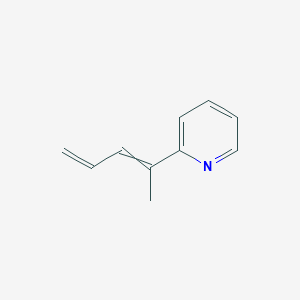
Benzoic acid, 5-acetyl-2-hydroxy-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 5-acetyl-2-hydroxy-, sodium salt is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. This compound is known for its various applications in the fields of chemistry, biology, medicine, and industry. It is commonly used as a preservative and has antimicrobial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of benzoic acid, 5-acetyl-2-hydroxy-, sodium salt typically involves the neutralization of benzoic acid with sodium hydroxide. The process includes decolorization, filtration, concentration, and drying . Industrially, benzoic acid can be prepared by the partial oxidation of toluene using oxygen gas, with manganese or cobalt naphthenate as catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 5-acetyl-2-hydroxy-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form simpler compounds.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Products can include benzoquinones and other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Halogenated derivatives of the compound.
Applications De Recherche Scientifique
Benzoic acid, 5-acetyl-2-hydroxy-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to microbial inhibition and preservation.
Industry: Used as a preservative in food, cosmetics, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of benzoic acid, 5-acetyl-2-hydroxy-, sodium salt involves its ability to inhibit the growth of mold, yeast, and some bacteria. It is absorbed into the cell and disrupts the microbial cell’s internal environment, leading to its antimicrobial effects . In the liver, it is conjugated to glycine and excreted as hippuric acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium benzoate: A sodium salt of benzoic acid, commonly used as a preservative.
Potassium benzoate: Another salt of benzoic acid with similar preservative properties.
Calcium benzoate: Used in food preservation.
Uniqueness
Benzoic acid, 5-acetyl-2-hydroxy-, sodium salt is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives. Its acetyl and hydroxy groups contribute to its specific applications and effectiveness in various fields.
Propriétés
Numéro CAS |
59413-17-1 |
|---|---|
Formule moléculaire |
C9H7NaO4 |
Poids moléculaire |
202.14 g/mol |
Nom IUPAC |
sodium;5-acetyl-2-hydroxybenzoate |
InChI |
InChI=1S/C9H8O4.Na/c1-5(10)6-2-3-8(11)7(4-6)9(12)13;/h2-4,11H,1H3,(H,12,13);/q;+1/p-1 |
Clé InChI |
BEDWUDMOTIENET-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)O)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Furan-2-yl)propyl]-4-methoxyaniline](/img/structure/B14609693.png)
![2-Chloro-1-[4-(dodecyloxy)phenyl]ethan-1-one](/img/structure/B14609699.png)
![1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline](/img/structure/B14609706.png)



![(2R)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14609727.png)







